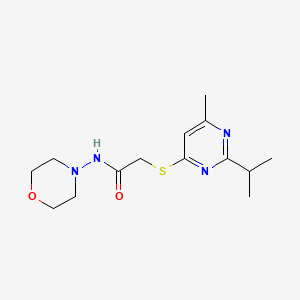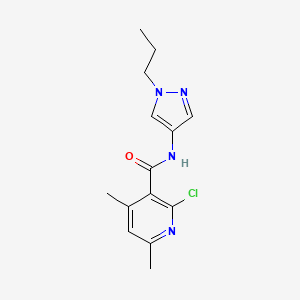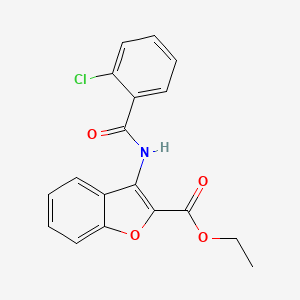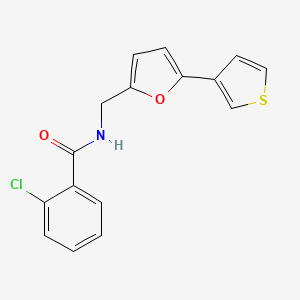
2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of certain viral and bacterial enzymes, which makes it a potential candidate for the development of antiviral and antibacterial drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the development of anticancer drugs. It has also been shown to inhibit the replication of certain viruses and bacteria, which makes it a potential candidate for the development of antiviral and antibacterial drugs. The compound has been shown to have low toxicity in vitro, which makes it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
The advantages of using 2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide in lab experiments include its high purity, low toxicity, and reproducibility of synthesis. The compound is readily available and can be synthesized in large quantities, which makes it a cost-effective option for research. The limitations of using the compound in lab experiments include its limited solubility in certain solvents and its potential interactions with other compounds in the experiment.
Future Directions
The future directions for research on 2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide include its further investigation for its potential use in drug development. The compound has shown promising results in preclinical studies and warrants further investigation for its potential use as an anticancer, antiviral, and antibacterial drug. The compound can also be further optimized for its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. The compound can also be studied for its potential use as a diagnostic tool for various diseases.
Synthesis Methods
The synthesis of 2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide involves the reaction of 2-isopropyl-6-methylpyrimidin-4-amine with N-(morpholinoacetyl)thiourea in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity. The synthesis method has been optimized to reduce the formation of impurities and to improve the reproducibility of the reaction.
Scientific Research Applications
2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been investigated for its anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use as a diagnostic tool for various diseases. The compound has been shown to have a high affinity for certain receptors and enzymes, which makes it a promising candidate for drug development.
properties
IUPAC Name |
2-(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanyl-N-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-10(2)14-15-11(3)8-13(16-14)21-9-12(19)17-18-4-6-20-7-5-18/h8,10H,4-7,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEAIXHXBYRKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)SCC(=O)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2852972.png)


![4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2852975.png)
![1-Methyl-4-(4-thiophen-2-ylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2852977.png)

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2852981.png)


![4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid](/img/structure/B2852986.png)

![N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2852988.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2852989.png)